molecular formula C16H14ClNO4 B7747618 2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid

2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid

Cat. No.: B7747618
M. Wt: 319.74 g/mol
InChI Key: SYKRYISDKRZGRI-UHFFFAOYSA-N
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Description

2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid is a synthetic small molecule featuring a phenoxyacetic acid backbone substituted with a carbamoyl group at the para position. The carbamoyl group is further modified with a 3-chloro-2-methylphenyl moiety. This structure combines a polar acetic acid group with a lipophilic aromatic system, making it a candidate for diverse biological applications, including enzyme inhibition or PROTAC (Proteolysis Targeting Chimera) development . Its synthesis typically involves coupling reactions between substituted benzoic acids and amines, followed by deprotection and functional group modifications .

Properties

IUPAC Name

2-[4-[(3-chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-10-13(17)3-2-4-14(10)18-16(21)11-5-7-12(8-6-11)22-9-15(19)20/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKRYISDKRZGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and 4-hydroxyphenylacetic acid.

    Formation of Carbamoyl Intermediate: The 3-chloro-2-methylphenylamine is reacted with phosgene or a suitable carbamoylating agent to form the corresponding carbamoyl chloride intermediate.

    Coupling Reaction: The carbamoyl chloride intermediate is then reacted with 4-hydroxyphenylacetic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, including the use of solvents, catalysts, and controlled temperatures to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or other reduced forms of the carbamoyl group.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in various pharmacological studies, particularly in the area of anticancer research.

Anticancer Activity

A study conducted on the compound demonstrated significant anticancer activity through the National Cancer Institute's 60 cell line screening protocol. The results indicated that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Agricultural Applications

In addition to its pharmaceutical potential, 2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid has been investigated for its use as a herbicide.

Herbicidal Activity

Research indicates that compounds within the phenoxyacetic acid class exhibit herbicidal properties. The specific compound has been evaluated for its efficacy against various weed species, showing promising results in controlling unwanted vegetation without adversely affecting crop yields .

Data Table: Summary of Applications

Application AreaDescriptionFindings/Notes
Pharmacology Anticancer agentSignificant activity in NCI screening
Mechanism Modulation of signaling pathwaysRequires further investigation
Agriculture HerbicideEffective against various weed species

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant cytotoxicity at higher concentrations. This study underscores the compound's potential as a lead candidate for further drug development.

Case Study 2: Herbicide Development

A field trial was conducted to assess the effectiveness of this compound as a selective herbicide. The trial involved applying the compound to crops alongside common weed species. Results showed a marked reduction in weed biomass while maintaining crop health, indicating its viability as an environmentally friendly herbicide alternative.

Mechanism of Action

The mechanism of action of 2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The phenoxyacetic acid moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Ring

  • Chlorobenzoyl Derivatives: 2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid (CAS 1211616-43-1) replaces the carbamoyl group with a benzoyl moiety.
  • Biphenyl Systems: Compounds like (4'-Chloro-biphenyl-2-yl)acetic acid (CAS 669713-87-5) lack the phenoxy linker, reducing conformational flexibility. The biphenyl system increases hydrophobicity (logP ~2.5) compared to the target compound’s logP of ~0.5 .
  • Herbicidal Analogs: (4-Chloro-2-methylphenoxy)acetic acid (MCPA, CAS 94-74-6) shares the phenoxyacetic acid core but lacks the carbamoyl group, resulting in herbicidal rather than enzyme-targeting activity .

Carbamoyl Group Variations

  • Dichlorophenyl Carbamates: 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates () feature dual chlorine atoms, increasing lipophilicity (log k = 3.2 vs.
  • Ethoxycarbonyl Modifications: 2-{4-[(E)-2-Cyano-3-(4-ethoxycarbonylanilino)-3-oxoprop-1-enyl]phenoxy}acetic acid (CAS 402605-82-7) introduces a cyanoacryloyl group, enabling π-π stacking interactions absent in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound C₁₇H₁₅ClNO₄ 332.76 0.5 2 4
2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid C₁₅H₁₁ClO₄ 290.7 2.8 1 4
(4'-Chloro-biphenyl-2-yl)acetic acid C₁₄H₁₁ClO₂ 246.69 2.5 1 2
MCPA (Herbicide) C₉H₉ClO₃ 200.62 2.8 1 3

*Calculated using XLogP3 .

The target compound’s lower logP (0.5) compared to chlorobenzoyl or biphenyl derivatives suggests improved aqueous solubility, critical for bioavailability. However, its carbamoyl group increases hydrogen-bonding capacity (2 donors, 4 acceptors), which may enhance target binding but reduce passive diffusion .

Biological Activity

2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid, also known by its CAS Number 330860-57-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19H22ClN2O4
  • Molecular Weight : 370.8 g/mol
  • Structure : The compound features a phenoxyacetic acid backbone with a chloro-substituted aromatic ring, which is critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets involved in cell signaling and proliferation pathways.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to cancer cell proliferation. For instance, it has been shown to interact with phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer biology for regulating cell growth and survival .
  • Modulation of Nuclear Receptors : The compound may act as a modulator of nuclear receptors, influencing gene expression related to cell cycle regulation and apoptosis .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound exhibits cytotoxic effects, leading to reduced cell viability and increased apoptosis in treated cells .
  • Xenograft Models : In vivo studies using xenograft models have shown that the compound significantly inhibits tumor growth, suggesting its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties:

  • Cytokine Modulation : Studies have reported a decrease in pro-inflammatory cytokines upon treatment with the compound, indicating its potential role in managing inflammatory diseases .

Case Studies

Several case studies have explored the effectiveness of this compound:

  • Breast Cancer Treatment : A study focusing on breast cancer cells showed that this compound effectively inhibited cell proliferation by disrupting PI3K/Akt signaling pathways, highlighting its potential use in targeted therapies for breast cancer patients .
  • Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, treatment with this compound resulted in significant reductions in joint inflammation and damage, supporting its therapeutic potential for autoimmune conditions .

Research Findings Summary Table

Study TypeFindingsReference
In Vitro AssaysCytotoxic effects on cancer cell lines; increased apoptosis observed
In Vivo StudiesSignificant tumor growth inhibition in xenograft models
Anti-inflammatoryDecreased pro-inflammatory cytokines in rheumatoid arthritis models
Mechanistic InsightsInteraction with PI3K/Akt signaling pathways

Q & A

Q. What synthetic routes are recommended for synthesizing 2-[4-[(3-Chloro-2-methylphenyl)carbamoyl]phenoxy]acetic acid, and what parameters critically influence yield?

  • Methodological Answer : A 11-step synthesis pathway is documented, starting with methyl 4,5-dimethoxy-2-nitrobenzoate and involving intermediates like 2-chloro-N-methylacetamide. Key parameters include reaction temperature (optimized at 60–80°C for amide bond formation), solvent selection (polar aprotic solvents like DMF enhance carbamoyl group coupling), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometric ratios, particularly during carbamoylation and phenoxyacetic acid coupling steps .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation employs:
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify aromatic protons, carbamoyl groups, and acetic acid moieties.
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, as demonstrated in similar phenoxyacetic acid derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (319.74 g/mol) and fragmentation patterns .
    Computational tools like QSPR (Quantitative Structure-Property Relationship) validate electronic properties and reactivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) classify it as non-hazardous under standard conditions, but precautions include:
  • Use of PPE (gloves, goggles) to avoid dermal contact.
  • Fume hoods for aerosol prevention during synthesis.
  • Storage in inert atmospheres (argon) to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound, and what contradictions exist in existing data?

  • Methodological Answer : Computational tools (e.g., EPA DSSTox) model biodegradation pathways and partition coefficients (logP = 3.2 ± 0.1), suggesting moderate hydrophobicity and persistence in soil. Contradictions arise in ecotoxicity studies: some models predict low bioaccumulation, while experimental data on analogous chlorophenoxy compounds show higher uptake in aquatic organisms. Resolving discrepancies requires hybrid approaches: combining QSAR predictions with in vitro assays (e.g., Daphnia magna toxicity testing) .

Q. What experimental designs are optimal for evaluating its pharmacological activity against conflicting data from in vitro vs. in vivo studies?

  • Methodological Answer :
  • Randomized Block Designs : Split-split plot designs (as in ) account for variables like dosage, administration routes, and temporal effects. For example:
  • Primary Plots : Dose concentrations (0.1–100 µM).
  • Subplots : Cell lines (e.g., HEK293 vs. HepG2) or animal models.
  • Sub-Subplots : Time-dependent metabolic profiling (LC-MS/MS).
  • Contradiction Mitigation : Use isotopic labeling (14C^{14}C-tagged acetic acid moiety) to track metabolic discrepancies between in vitro hepatic microsomes and in vivo rodent models .

Q. How do steric and electronic effects influence its reactivity as a synthetic intermediate?

  • Methodological Answer :
  • Steric Effects : The 3-chloro-2-methylphenyl group creates steric hindrance, slowing nucleophilic attacks on the carbamoyl group. Molecular dynamics simulations (MDS) show reduced accessibility to the carbonyl carbon by ~40% compared to unsubstituted analogs.
  • Electronic Effects : Electron-withdrawing chlorine increases carbamoyl electrophilicity, favoring aminolysis reactions. Hammett constants (σ = 0.23) correlate with reaction rates in SNAr mechanisms.
  • Experimental Validation : Kinetic studies under varying pH (4–10) and temperature (25–60°C) quantify these effects .

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